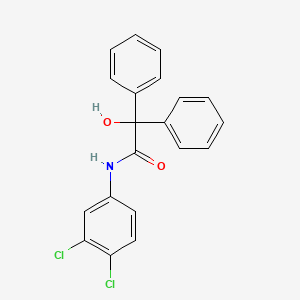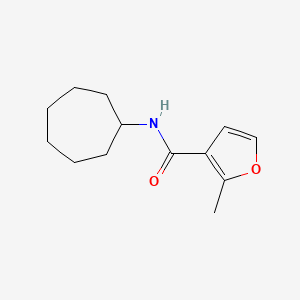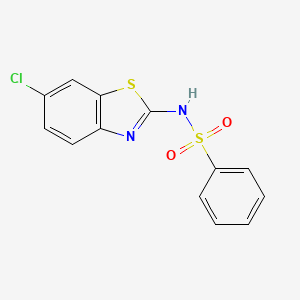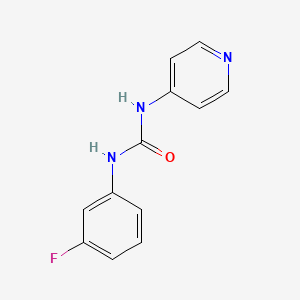![molecular formula C17H12FN5O2 B10978961 6-fluoro-4-oxo-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1,4-dihydroquinoline-3-carboxamide](/img/structure/B10978961.png)
6-fluoro-4-oxo-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1,4-dihydroquinoline-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-fluoro-4-oxo-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1,4-dihydroquinoline-3-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a fluoro group, a triazolo-pyridine moiety, and a carboxamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-4-oxo-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1,4-dihydroquinoline-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Triazolo-Pyridine Moiety: This step involves the cyclization of appropriate precursors to form the triazolo-pyridine ring system.
Introduction of the Fluoro Group: Fluorination is achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Coupling with Quinoline Derivative: The triazolo-pyridine intermediate is then coupled with a quinoline derivative through a nucleophilic substitution reaction.
Formation of the Carboxamide Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
化学反应分析
Types of Reactions
6-fluoro-4-oxo-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1,4-dihydroquinoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of halogenated quinoline derivatives.
科学研究应用
6-fluoro-4-oxo-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1,4-dihydroquinoline-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antiviral, and anticancer agent.
Biological Research: The compound is used in studying enzyme inhibition and receptor binding.
Industrial Applications: It is explored for its use in the synthesis of advanced materials and as a catalyst in organic reactions.
作用机制
The mechanism of action of 6-fluoro-4-oxo-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1,4-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
相似化合物的比较
Similar Compounds
- 6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxamide
- 4-oxo-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1,4-dihydroquinoline-3-carboxamide
Uniqueness
6-fluoro-4-oxo-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1,4-dihydroquinoline-3-carboxamide is unique due to the presence of both the fluoro group and the triazolo-pyridine moiety, which confer distinct chemical and biological properties. These structural features enhance its potential as a versatile compound in various scientific research applications.
属性
分子式 |
C17H12FN5O2 |
|---|---|
分子量 |
337.31 g/mol |
IUPAC 名称 |
6-fluoro-4-oxo-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C17H12FN5O2/c18-10-4-5-13-11(7-10)16(24)12(8-19-13)17(25)20-9-15-22-21-14-3-1-2-6-23(14)15/h1-8H,9H2,(H,19,24)(H,20,25) |
InChI 键 |
DDELXDCDPNFLTA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=NN=C(N2C=C1)CNC(=O)C3=CNC4=C(C3=O)C=C(C=C4)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-N-(quinolin-5-yl)acetamide](/img/structure/B10978889.png)
![N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)-3-cyclohexylpropanamide](/img/structure/B10978890.png)
![3-(7,8-dimethoxy-2-oxo-1H-benzo[d]azepin-3(2H)-yl)-N-(2-methoxyphenethyl)propanamide](/img/structure/B10978891.png)
![1,1'-Benzene-1,3-diylbis[3-(4-chlorophenyl)urea]](/img/structure/B10978894.png)


![1-[2-(3-cyclohexyl-1,2,4-oxadiazol-5-yl)ethyl]-1H-benzimidazole](/img/structure/B10978921.png)
![N-[3-(2-Furyl)-1H-1,2,4-triazol-5-YL]-4-(1H-pyrrol-1-YL)butanamide](/img/structure/B10978924.png)
![Ethyl 2-{[(4-fluorophenyl)sulfonyl]amino}benzoate](/img/structure/B10978940.png)
![N-[2-(pyridin-4-yl)-1H-benzimidazol-6-yl]thiophene-2-sulfonamide](/img/structure/B10978942.png)
![2-{[4-(4-Chloro-2-methylphenoxy)butanoyl]amino}benzamide](/img/structure/B10978945.png)
![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-N~2~-[1-(4-methylphenyl)ethyl]glycinamide](/img/structure/B10978949.png)
